5-Bromobenzo[d][1,3]dioxol-2-one
Overview
Description
5-Bromobenzo[d][1,3]dioxol-2-one is a chemical compound with the molecular formula C7H3BrO3 It is a brominated derivative of benzo[d][1,3]dioxole, which is a structural motif found in various natural products and synthetic compounds
Mechanism of Action
Target of Action
5-Bromobenzo[d][1,3]dioxol-2-one, also known as BBDO, is a heterocyclic organic compound
Mode of Action
For instance, imidazole-containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
. This suggests that the compound might be involved in borylation reactions, which are important in various biochemical processes.
Result of Action
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 5-Bromobenzo[d][1,3]dioxol-2-one are not fully understood yet. It has been suggested that this compound might be involved in borylation reactions of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It has been suggested that this compound might be involved in borylation reactions of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d][1,3]dioxol-2-one typically involves the bromination of benzo[d][1,3]dioxole. One common method is the treatment of benzo[d][1,3]dioxole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of benzo[d][1,3]dioxole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation reactions can produce quinones or other oxidized compounds .
Scientific Research Applications
5-Bromobenzo[d][1,3]dioxol-2-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without the bromine atom.
5-Chlorobenzo[d][1,3]dioxol-2-one: A chlorinated derivative with similar properties.
5-Iodobenzo[d][1,3]dioxol-2-one: An iodinated derivative with potentially different reactivity due to the larger size of the iodine atom.
Uniqueness
5-Bromobenzo[d][1,3]dioxol-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with the parent compound or other halogenated derivatives. This makes this compound a valuable compound in various scientific research applications .
Properties
IUPAC Name |
5-bromo-1,3-benzodioxol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWVVWRKDLHZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611524 | |
Record name | 5-Bromo-2H-1,3-benzodioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195372-56-6 | |
Record name | 5-Bromo-2H-1,3-benzodioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-dioxaindan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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